molecular formula C12H9ClN2O4 B13483565 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid

1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid

Cat. No.: B13483565
M. Wt: 280.66 g/mol
InChI Key: PTQOAZDIDUYOSC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3-chlorophenyl group and two carboxylic acid groups at positions 3 and 4 of the pyrazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 3-chlorobenzoyl chloride in the presence of a base like pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carboxylic acid groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: This compound has only one carboxylic acid group, making it less acidic and potentially less reactive in certain chemical reactions.

    1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-4,5-dicarboxylic acid: The position of the methyl group differs, which can affect the compound’s chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H9ClN2O4

Molecular Weight

280.66 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-methylpyrazole-3,4-dicarboxylic acid

InChI

InChI=1S/C12H9ClN2O4/c1-6-9(11(16)17)10(12(18)19)14-15(6)8-4-2-3-7(13)5-8/h2-5H,1H3,(H,16,17)(H,18,19)

InChI Key

PTQOAZDIDUYOSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C(=O)O)C(=O)O

Origin of Product

United States

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